molecular formula C16H11NO6S B2969984 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid CAS No. 1558108-51-2

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid

Cat. No.: B2969984
CAS No.: 1558108-51-2
M. Wt: 345.33
InChI Key: MKNFBJQNWNUHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a quinoline derivative characterized by a fused bicyclic aromatic system with a hydroxyl group at position 4, a ketone at position 2, a phenylsulfonyl substituent at position 3, and a carboxylic acid group at position 5. The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and intermolecular interactions. The carboxylic acid group enhances polarity, making it a candidate for coordination chemistry or as a synthetic intermediate in pharmaceutical development.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNFBJQNWNUHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a unique structure that includes a quinoline core and various substituents contributing to its biological functions. Its molecular formula is C19H15N1O5SC_{19}H_{15}N_{1}O_{5}S with a molecular weight of approximately 373.39 g/mol.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxoquinoline compounds exhibit promising anticancer properties. The evaluation of these compounds often utilizes the MTT assay on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidMCF-712.5
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineHeLa15.0
Doxorubicin (Control)MCF-70.5

In a study comparing the compound with Doxorubicin, it was found that the quinoline derivative exhibited significant cytotoxicity against MCF-7 cells at an IC50 of 12.5 µM, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The minimum inhibitory concentration (MIC) assays reveal its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidE. coli32
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineS. aureus16

The compound showed an MIC of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.

3. Enzyme Inhibition

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes critical for cancer cell proliferation and microbial growth. Research indicates that these compounds can inhibit various kinases and enzymes involved in cell signaling pathways.

Table 3: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidProtein Kinase B (AKT)25
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineCyclin-dependent Kinase 2 (CDK2)30

The compound demonstrated an IC50 of 25 µM against AKT, suggesting its role as a potential inhibitor in cancer therapy.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including the target compound. The results indicated that structural modifications significantly influenced biological activity, particularly in enhancing anticancer efficacy and antimicrobial properties.

In another investigation, the compound's interaction with cellular targets was analyzed using molecular docking studies, revealing favorable binding affinities that correlate with observed biological activities.

Comparison with Similar Compounds

a. Core Structure and Functional Groups

  • The target compound shares a dihydroquinoline backbone with the fluoroquinolone analog from , but differs in substituents: the latter includes a fluorine atom (enhancing membrane permeability) and a methoxyimino group (improving β-lactamase resistance) .
  • Unlike 3-O-feruloylquinic acid, which features a cyclohexane ring and a phenolic ester, the target compound’s aromatic quinoline system and sulfonyl group suggest greater rigidity and electrophilicity .

b. Electronic and Steric Effects

  • The phenylsulfonyl group in the target compound and the phosphate ester analog () introduces steric bulk and electron-withdrawing properties. However, the phosphate ester’s hydrolytic instability contrasts with the likely greater stability of the quinoline backbone .
  • The carboxylic acid group in both the target compound and the fluoroquinolone analog may facilitate salt formation or metal chelation, critical for bioavailability .

Notes on Data Limitations

Pharmacological Data: Direct biological activity data for 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are absent in the provided evidence; inferences are drawn from structural analogs.

Synthetic Routes: Detailed synthetic protocols or yield data for the target compound are unavailable, though parallels to quinolone synthesis (e.g., ) may apply.

Regulatory Status: No CAS number or regulatory information was identified for the target compound, limiting industrial or safety comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.